5-Chloro-N-cyclopropylpyrazine-2-carboxamide
Overview
Description
5-Chloro-N-cyclopropylpyrazine-2-carboxamide is a chemical compound with the molecular formula C8H8ClN3O. It is a derivative of pyrazine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-cyclopropylpyrazine-2-carboxamide typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with cyclopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane (DCM) or N,N-dimethylformamide (DMF)
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of more efficient coupling agents, continuous flow reactors, and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-cyclopropylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO, often at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
5-Chloro-N-cyclopropylpyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: Explored as a potential drug candidate for treating bacterial infections.
Industry: Utilized in the development of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-N-cyclopropylpyrazine-2-carboxamide involves its interaction with bacterial enzymes. It is believed to inhibit the activity of fatty acid synthase I (FAS I), an enzyme crucial for the synthesis of fatty acids in bacteria. By inhibiting FAS I, the compound disrupts the production of essential lipids, leading to bacterial cell death. The molecular targets include the active sites of FAS I, where the compound binds and prevents the enzyme from catalyzing its reactions .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-phenylpyrazine-2-carboxamide
- 5-Chloro-N-benzylpyrazine-2-carboxamide
- 3-Chloro-N-cyclopropylpyrazine-2-carboxamide
Uniqueness
5-Chloro-N-cyclopropylpyrazine-2-carboxamide is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more effective in certain biological assays compared to its phenyl or benzyl counterparts. The cyclopropyl group can enhance the compound’s binding affinity to its target enzymes, leading to improved antimicrobial activity .
Properties
IUPAC Name |
5-chloro-N-cyclopropylpyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c9-7-4-10-6(3-11-7)8(13)12-5-1-2-5/h3-5H,1-2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIIIVQUOANWQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CN=C(C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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